molecular formula C12H16F2N2O B2603789 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea CAS No. 2324647-66-5

1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea

Cat. No.: B2603789
CAS No.: 2324647-66-5
M. Wt: 242.27
InChI Key: SLTXPSWMPCAHHI-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is an organic compound with the molecular formula C11H14F2N2O. This compound is characterized by the presence of a difluorophenyl group and a methylpropyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea typically involves the reaction of 2,4-difluorobenzylamine with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The difluorophenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, while the urea moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-3-(4-methoxyphenyl)urea
  • 1-[(2,4-Difluorophenyl)methyl]-3-(2-ethylpropyl)urea
  • 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylbutyl)urea

Uniqueness

1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the methylpropyl group provides steric hindrance that can influence its reactivity and selectivity.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c1-8(2)6-15-12(17)16-7-9-3-4-10(13)5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTXPSWMPCAHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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